Macrocyclic HCV NS3 Protease Inhibitors: 57- to 80-Fold Potency Enhancement Over Acyclic Analogues Driven by the 7-Hydroxy-Tic Scaffold
The (S)-7-hydroxy-Tic scaffold enables macrocyclization of HCV NS3 protease inhibitors, producing a profound potency gain over linear acyclic counterparts. Pentapeptide macrocyclic inhibitors 21-23 incorporating the 7-hydroxy-Tic core exhibited Ki* values of 0.015-0.26 μM in the HCV NS3 protease continuous assay. Critically, the carboxylic acid 22 (Ki* = 0.04 μM) and amide 23 (Ki* = 0.015 μM) were 57-fold and 80-fold more potent, respectively, than the acyclic pentapeptide analogue 2 (Ki* = 1.2 μM). The macrocyclic tripeptide 17 was also more potent than the larger acyclic tetrapeptide 1, and the X-ray crystal structure of compound 23 confirmed a donutlike macrocyclic conformation with close contact to the Ala156 methyl group and reversible covalent bond formation with Ser139 [1][2]. This evidence establishes that the 7-hydroxy-Tic moiety is not merely a replacement for tyrosine but a productive scaffold for macrocyclization-driven potency enhancement that cannot be replicated by flexible acyclic amino acid analogues.
| Evidence Dimension | HCV NS3 protease inhibitory potency (Ki*) |
|---|---|
| Target Compound Data | Macrocyclic pentapeptide amide 23: Ki* = 0.015 μM; carboxylic acid 22: Ki* = 0.04 μM (both contain 7-hydroxy-Tic scaffold) |
| Comparator Or Baseline | Acyclic pentapeptide analogue 2: Ki* = 1.2 μM; acyclic tetrapeptide 1: less potent than macrocyclic tripeptide 17 |
| Quantified Difference | 57-fold (22 vs 2) to 80-fold (23 vs 2) improvement in Ki*; macrocyclic tripeptide 17 more potent than larger acyclic tetrapeptide 1 |
| Conditions | HCV NS3 protease continuous assay; X-ray crystallography of compound 23 bound to NS3 protease (PDB deposition) |
Why This Matters
For antiviral drug discovery programs, selection of the (S)-7-hydroxy-Tic scaffold directly enables macrocyclization strategies that yield 57-80× potency gains—a gain that is structurally impossible with linear tyrosine or phenylalanine residues, directly impacting lead optimization timelines and candidate selectivity profiles.
- [1] Chen KX, Njoroge FG, Pichardo J, Prongay A, Butkiewicz N, Yao N, Madison V, Girijavallabhan V. Potent 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid-based macrocyclic inhibitors of hepatitis C virus NS3 protease. J Med Chem. 2006;49(2):567-574. PMID: 16420042. View Source
- [2] Chen KX, Njoroge FG, Pichardo J, Prongay A, Butkiewicz N, Yao N, Madison V, Girijavallabhan V. Potent 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid-Based Macrocyclic Inhibitors of Hepatitis C Virus NS3 Protease. J Med Chem. 2006;49(2):567-574. DOI: 10.1021/jm050520a. View Source
